Ethyl 3-fluoro-4-propoxybenzoate
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Overview
Description
Ethyl 3-fluoro-4-propoxybenzoate: is an organic compound with the molecular formula C12H15FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a propoxy group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-4-propoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-fluoro-4-propoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-fluoro-4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-4-propoxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- Ethyl 3-fluoro-4-methylbenzyl amino propanoate
- Ethyl 3-fluoro-4-methylbenzoate
Comparison: Ethyl 3-fluoro-4-propoxybenzoate is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-propoxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
WDUDLZOJFBQHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC)F |
Origin of Product |
United States |
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